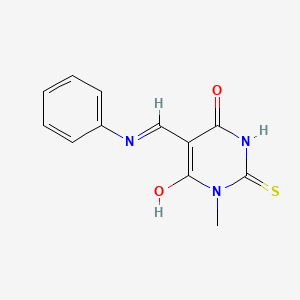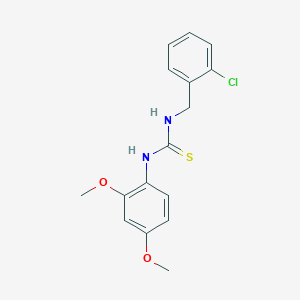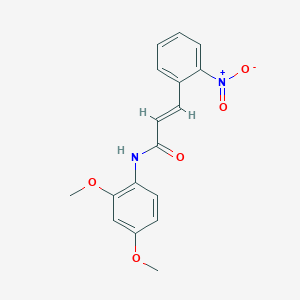![molecular formula C18H18N2OS B5875539 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide, also known as CTDPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate the activity of several biological targets, including peroxisome proliferator-activated receptor gamma (PPARγ), G protein-coupled receptor 55 (GPR55), and transient receptor potential vanilloid type 1 (TRPV1).
Mécanisme D'action
2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide exerts its biological effects by modulating the activity of several targets, including PPARγ, GPR55, and TRPV1. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide acts as a partial agonist of PPARγ, which leads to the activation of downstream signaling pathways. GPR55 is a G protein-coupled receptor that is involved in several physiological processes, including pain perception, bone density regulation, and immune function. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has been shown to act as a selective antagonist of GPR55. TRPV1 is a calcium-permeable ion channel that is involved in pain perception and thermoregulation. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has been shown to inhibit the activity of TRPV1, which leads to the attenuation of pain perception.
Biochemical and Physiological Effects
2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetic models, 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has been shown to improve glucose metabolism and insulin sensitivity by activating PPARγ. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide is its ability to modulate multiple biological targets, which makes it a versatile compound for studying various diseases. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide is its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has not yet been tested in clinical trials, which limits its potential translational applications.
Orientations Futures
Several future directions for 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide research are possible. One potential direction is to investigate the compound's role in regulating bone density and osteoporosis. GPR55 has been shown to play a crucial role in bone metabolism, and 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide's ability to modulate GPR55 activity makes it a potential candidate for studying bone diseases. Another potential direction is to investigate the compound's role in regulating immune function and autoimmune diseases. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has been shown to suppress the production of pro-inflammatory cytokines, which makes it a potential candidate for studying autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Finally, future studies could investigate the compound's potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide's ability to exhibit neuroprotective effects makes it a potential candidate for developing novel therapies for these diseases.
Conclusion
In conclusion, 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound's ability to modulate multiple biological targets, including PPARγ, GPR55, and TRPV1, makes it a versatile candidate for studying various diseases. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. However, the compound's low solubility in water and lack of clinical trial data limit its potential translational applications. Further research is needed to fully understand the compound's therapeutic potential and future directions for 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide research are diverse and promising.
Méthodes De Synthèse
The synthesis of 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide involves a multistep process that starts with the reaction of 2-cyanophenylthiol with N,N-diethylbenzamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide as a white solid. The purity of 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide has also been studied for its role in regulating glucose metabolism and insulin sensitivity in diabetic models.
Propriétés
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-20(4-2)18(21)15-10-6-8-12-17(15)22-16-11-7-5-9-14(16)13-19/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNCDVJMZMVMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B5875474.png)




![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)



![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)